

Biological activity of 8-Hydroxyquinoline-5-sulfonic acid.

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Compound of Interest

Compound Name: 8-Hydroxyquinoline-5-sulfonic acid

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An In-Depth Technical Guide to the Biological Activity of **8-Hydroxyquinoline-5-sulfonic acid**

Authored by a Senior Application Scientist

Foreword: The Versatile Pharmacophore

8-Hydroxyquinoline-5-sulfonic acid (SQ), a sulfonated derivative of 8-hydroxyquinoline, represents a fascinating scaffold in medicinal chemistry and drug development. While the parent molecule, 8-hydroxyquinoline, is a well-established metal chelator with a broad spectrum of biological activities, the addition of a sulfonic acid group at the 5-position profoundly alters its physicochemical properties, particularly its solubility, without negating its bioactive potential^{[1][2]}. This guide synthesizes current research to provide an in-depth exploration of SQ's multifaceted biological activities, focusing on the mechanistic underpinnings, experimental validation, and therapeutic implications for researchers and drug development professionals.

Physicochemical Profile and Its Biological Significance

8-Hydroxyquinoline-5-sulfonic acid is a pale yellow, crystalline solid with the chemical formula $C_9H_7NO_4S$ ^[1]. The key structural features dictating its biological activity are the planar quinoline ring system, the phenolic hydroxyl group at position 8, and the heterocyclic nitrogen atom at position 1. This specific arrangement forms a powerful bidentate chelation site for various metal ions. The sulfonic acid group at position 5 imparts high water solubility, a critical

attribute for in vitro experimental design and potential pharmaceutical formulations, though it can sometimes hinder cell permeability compared to its more lipophilic parent compound[3].

Property	Value	Source
Molecular Formula	C ₉ H ₇ NO ₄ S	[1]
Molecular Weight	225.22 g/mol	[1]
Appearance	Pale yellow odorless solid	[1]
Melting Point	322 °C	[4]
Key Functional Groups	Phenolic -OH, Pyridinic N, Sulfonic Acid (-SO ₃ H)	[1]

Core Mechanism of Action: Metal Ion Chelation

The predominant mechanism underpinning the diverse biological activities of SQ is its ability to act as a potent chelator of divalent and trivalent metal ions, such as copper (Cu²⁺), iron (Fe³⁺), and zinc (Zn²⁺)[5][6]. These metal ions are essential cofactors for a multitude of enzymes involved in critical cellular processes. However, their dyshomeostasis is implicated in the pathology of numerous diseases, including microbial infections, cancer, and neurodegeneration[7][8].

SQ's biological effects are often enhanced upon complexation with these metal ions[5][9]. The resulting metal-SQ complex can exhibit altered redox potential and lipophilicity, enabling it to interfere with cellular processes more effectively than the free ligand. For instance, the complex may bind to and inhibit microbial enzymes or catalytically generate reactive oxygen species (ROS) within cancer cells[5][10].

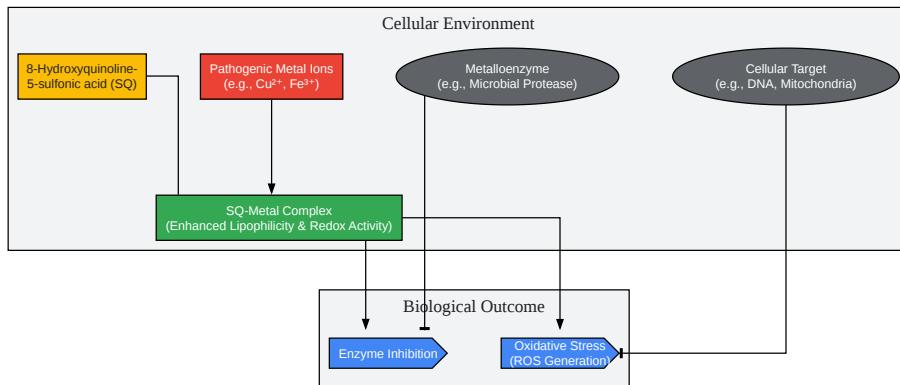


Fig. 1: Metal Chelation Mechanism of SQ.

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Caption: Fig. 1: Metal Chelation Mechanism of SQ.

Antimicrobial and Antifungal Activity

SQ exhibits significant antibacterial and antifungal properties, which are largely attributed to its metal-chelating capabilities[5][9]. By sequestering essential metal ions from the microbial environment, SQ deprives bacteria and fungi of the necessary cofactors for enzyme function, thereby inhibiting growth and proliferation[10]. Furthermore, the SQ-metal complexes themselves can be toxic, potentially by binding to and blocking metal-binding sites on microbial enzymes[5].

Quantitative Antimicrobial Efficacy

Studies have demonstrated the efficacy of SQ, particularly when incorporated into materials or complexed with metals, against a range of pathogens.

Organism	Compound/Material	Efficacy Metric	Result	Reference
Staphylococcus aureus	PVA/Ch/SQ-Cu ²⁺ Mats	Zone of Inhibition	Significant antibacterial activity	[5]
Candida albicans	PVA/Ch/SQ-Cu ²⁺ Mats	Zone of Inhibition	Significant antifungal activity	[5]
MRSA	8-hydroxyquinoline-5-sulfonamide derivative (3c)	MIC	Comparable to oxacillin/ciprofloxacin	[11]

Note: PVA/Ch refers to Poly(vinyl alcohol)/Chitosan composite materials. MIC is Minimum Inhibitory Concentration.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of SQ against a bacterial strain, a fundamental assay for assessing antimicrobial potency.

Rationale: The broth microdilution method is a gold-standard technique that allows for the simultaneous testing of multiple concentrations of an antimicrobial agent in a high-throughput format. It provides a quantitative measure (the MIC) of the lowest concentration of a compound that visibly inhibits microbial growth.

Step-by-Step Methodology:

- Preparation of SQ Stock Solution: Dissolve a precise weight of **8-Hydroxyquinoline-5-sulfonic acid** in sterile deionized water or an appropriate buffer (e.g., PBS) to create a high-concentration stock solution (e.g., 10 mg/mL). Sterilize by filtration through a 0.22 µm filter.

- **Bacterial Inoculum Preparation:** Culture the target bacterium (e.g., *S. aureus* ATCC 29213) overnight on an appropriate agar plate. Inoculate a single colony into a sterile broth medium (e.g., Mueller-Hinton Broth) and incubate until it reaches the logarithmic growth phase (typically a 0.5 McFarland turbidity standard, equivalent to $\sim 1.5 \times 10^8$ CFU/mL).
- **Serial Dilution:** In a sterile 96-well microtiter plate, add 50 μ L of sterile broth to wells 2 through 12. Add 100 μ L of the SQ stock solution (or a working dilution) to well 1.
- Perform a 2-fold serial dilution by transferring 50 μ L from well 1 to well 2, mixing thoroughly, then transferring 50 μ L from well 2 to well 3, and so on, up to well 10. Discard 50 μ L from well 10. Wells 11 (growth control, no drug) and 12 (sterility control, no bacteria) receive no compound.
- **Inoculation:** Dilute the bacterial suspension from Step 2 to achieve a final concentration of approximately 5×10^5 CFU/mL in each well. Add 50 μ L of this diluted inoculum to wells 1 through 11. Well 12 receives 50 μ L of sterile broth only.
- **Incubation:** Seal the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.
- **Result Interpretation:** The MIC is determined as the lowest concentration of SQ at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring absorbance at 600 nm using a plate reader.

Anticancer Activity

SQ and its derivatives have demonstrated notable cytotoxic effects against various human cancer cell lines^{[5][9]}. The anticancer mechanism is multifactorial, involving metal chelation, induction of oxidative stress, and modulation of key signaling pathways that regulate cell cycle and apoptosis^{[11][12]}. The unsubstituted phenolic group at position 8 is considered a key structural fragment for this activity^{[11][12]}.

In Vitro Antiproliferative Activity

The efficacy of SQ and its derivatives has been quantified against several cancer cell lines.

Cell Line	Cancer Type	Compound	IC ₅₀ (μM)	Reference
HeLa	Human Cervical Cancer	PVA/Ch/SQ-Cu ²⁺ Mats	Good cytotoxicity observed	[5]
C-32	Human Amelanotic Melanoma	Derivative 3c	10.5 ± 0.9	[11]
MDA-MB-231	Human Breast Adenocarcinoma	Derivative 3c	13.9 ± 1.1	[11]
A549	Human Lung Adenocarcinoma	Derivative 3c*	12.1 ± 1.0	[11]

Derivative 3c is 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide. IC₅₀ is the half-maximal inhibitory concentration.

Signaling Pathway Modulation

Research on active derivatives of SQ has shown that their anticancer effects are mediated by influencing critical cell cycle and apoptosis regulators. Treatment of cancer cells with these compounds leads to an increased transcriptional activity of tumor suppressor proteins like p53 and p21 and alters the expression of apoptosis-related genes such as BCL-2 and BAX[12].

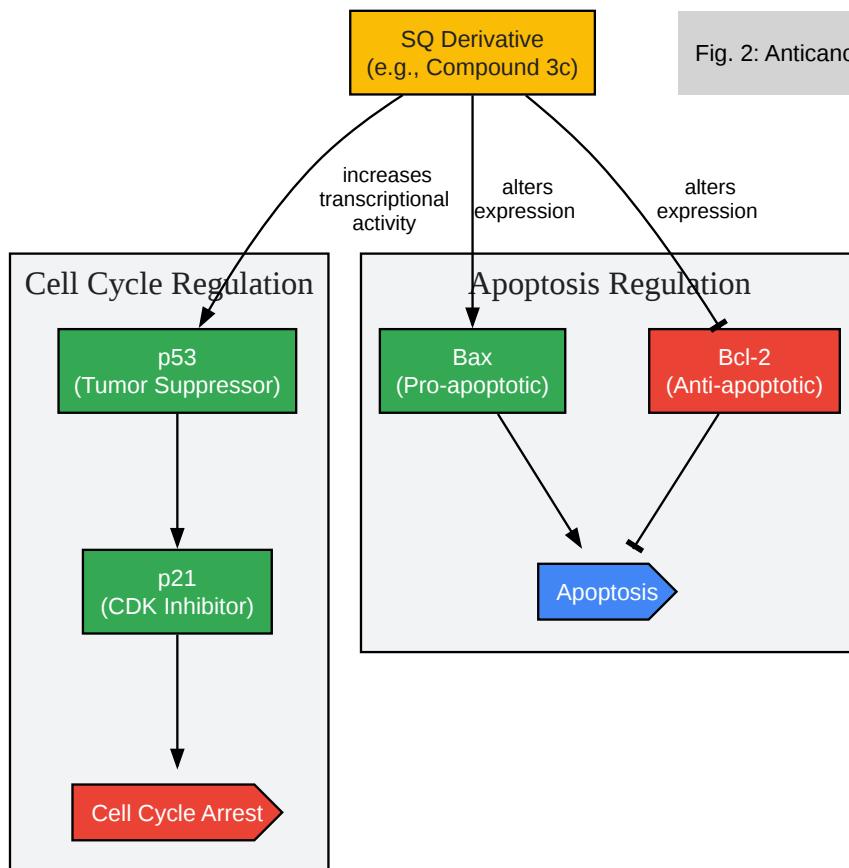


Fig. 2: Anticancer Signaling of SQ Derivatives.

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Caption: Fig. 2: Anticancer Signaling of SQ Derivatives.

Neuroprotective Potential

The 8-hydroxyquinoline scaffold is a privileged structure in the development of therapeutics for neurodegenerative diseases like Alzheimer's and Parkinson's disease[7][13]. The rationale is strongly linked to the metal hypothesis of neurodegeneration, which posits that the dyshomeostasis of metal ions like copper, zinc, and iron contributes to protein aggregation (e.g., amyloid-beta) and oxidative stress in the brain[6][8].

Derivatives of 8-hydroxyquinoline can chelate these excess metal ions, preventing them from participating in redox reactions that generate harmful free radicals and inhibiting their ability to promote the aggregation of amyloid-beta peptides[14][15]. While the sulfonic acid group on SQ

may limit its ability to cross the blood-brain barrier (BBB), it serves as a crucial parent compound for designing more lipophilic, BBB-permeable derivatives[3]. Furthermore, studies on neuronal cell lines demonstrate that 8-hydroxyquinolines can protect against oxidative toxins like H_2O_2 and high-glucose-induced toxicity[16][17].

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol assesses the ability of SQ to protect neuronal cells from an oxidative insult, a common model for neurodegenerative stress.

Rationale: The SH-SY5Y human neuroblastoma cell line is a widely used model for neurodegenerative research because these cells can be differentiated to exhibit a more mature neuronal phenotype. Using a known neurotoxin like hydrogen peroxide (H_2O_2) allows for the creation of a controlled model of oxidative stress-induced cell death, against which the protective effects of a test compound can be quantified using a cell viability assay like MTT.

Step-by-Step Methodology:

- **Cell Culture and Differentiation:** Culture SH-SY5Y cells in a standard medium (e.g., DMEM/F12 with 10% FBS). For differentiation, seed cells at a low density and treat with retinoic acid (RA, e.g., 10 μ M) for 5-7 days to induce a neuronal phenotype.
- **Compound Pre-treatment:** Seed the differentiated cells into a 96-well plate. The following day, replace the medium with a fresh medium containing various concentrations of SQ. Incubate for a pre-treatment period (e.g., 2-4 hours). This allows the compound to be taken up by the cells before the toxic insult.
- **Induction of Oxidative Stress:** After pre-treatment, add the neurotoxin (e.g., H_2O_2 at a final concentration of 100-300 μ M) to the wells containing the compound. Include control wells: untreated cells (negative control) and cells treated with H_2O_2 only (positive control).
- **Incubation:** Incubate the plate for 24 hours at 37°C.
- **Cell Viability Assessment (MTT Assay):**

- Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.
- Carefully remove the medium and add 100 μ L of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

- Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. A significant increase in viability in the SQ-pre-treated, H₂O₂-exposed groups compared to the H₂O₂-only group indicates a neuroprotective effect.

Conclusion and Future Directions

8-Hydroxyquinoline-5-sulfonic acid is a biologically active molecule whose primary mechanism of action—metal ion chelation—translates into a diverse range of therapeutic potentials, including antimicrobial, anticancer, and neuroprotective activities. Its water solubility makes it an excellent tool for in vitro studies and a foundational scaffold for further chemical modification. Future research should focus on the development of SQ derivatives with improved cell permeability and target specificity. For instance, creating lipophilic prodrugs could enhance blood-brain barrier penetration for neurodegenerative applications, while conjugating SQ to tumor-targeting moieties could improve its efficacy and reduce systemic toxicity in cancer therapy. The continued exploration of this versatile pharmacophore holds significant promise for addressing unmet needs in infectious diseases, oncology, and neurology.

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